2-(Quinolin-6-YL)acetamide
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Overview
Description
2-(Quinolin-6-YL)acetamide is a heterocyclic compound featuring a quinoline ring attached to an acetamide group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the quinoline moiety in this compound makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-6-YL)acetamide typically involves the reaction of quinoline derivatives with acetamide precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, where isatin reacts with an aromatic amine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-6-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(Quinolin-6-YL)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Quinolin-6-YL)acetamide involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with various enzymes and receptors, modulating biological pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
2-Hydroxyquinoline: Exhibits antimicrobial and antifungal properties.
4-Hydroxyquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(Quinolin-6-YL)acetamide stands out due to its specific structural features, which confer unique biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-quinolin-6-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)7-8-3-4-10-9(6-8)2-1-5-13-10/h1-6H,7H2,(H2,12,14) |
InChI Key |
KZYRSVFLSBNKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC(=O)N)N=C1 |
Origin of Product |
United States |
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